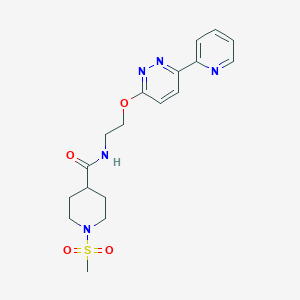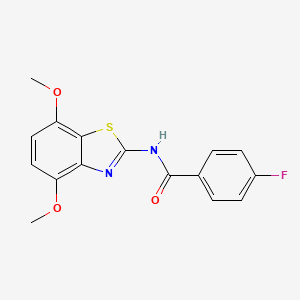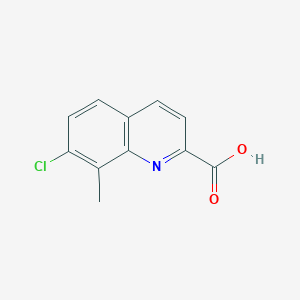
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, also known as PTPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTPC is a pyrazole derivative that is synthesized using various methods.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its chemical reactivity has been explored in various studies, showing its potential in forming complex molecular structures through functionalization reactions. For instance, it has been involved in the synthesis of pyrazole derivatives through reactions with diamines, demonstrating the compound's utility in constructing diverse organic molecules with potential biological activities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005; İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).
Structural and Computational Studies
The compound has been the subject of computational and X-ray crystallographic studies, highlighting its significance in understanding molecular structure and reactivity. These studies provide insights into the electronic properties and molecular geometry, crucial for designing new materials and drugs (Li-qun Shen, Su-Yu Huang, K. Diao, & Fu-hou Lei, 2012).
Coordination Chemistry
In coordination chemistry, this compound has facilitated the development of novel coordination complexes and polymers, showcasing its ability to act as a ligand that binds to metal ions. These materials have diverse applications, including catalysis, molecular recognition, and as components in optoelectronic devices (Hong Zhao, Zhao-Jing Chu, Gui-Yuan Gao, Huan-Huan Huang, & Zhirong Qu, 2014).
Organic Electronics and Photoluminescence
This pyrazole derivative has contributed to the field of organic electronics through its incorporation into organic light-emitting diodes (OLEDs) and photoluminescent materials. The studies have explored its potential in enhancing device performance and stability, offering pathways for the development of more efficient and durable electronic devices (Li-min Huang, Guangshui Tu, Y. Chi, W. Hung, Yonggui Song, M. Tseng, P. Chou, Gene-Hsiang Lee, Ken‐Tsung Wong, Shuo‐Hsien Cheng, & Wan-Shan Tsai, 2013).
Corrosion Inhibition
Research into the applications of this compound extends into materials science, where it has been evaluated as a corrosion inhibitor. Its derivatives have shown efficacy in protecting metals against corrosion, highlighting its potential in extending the life of metal components in various industrial applications (F. El Hajjaji, F. Abrigach, O. Hamed, A. R. Hasan, M. Taleb, S. Jodeh, E. Rodriguez-castellon, M. M. D. Martínez de Yuso, & Manuel Algarra, 2018).
Propriétés
IUPAC Name |
1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-6(9(17)18)15-16(7)8-3-1-2-4-14-8/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANAWAASHDFWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)



![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)
![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)